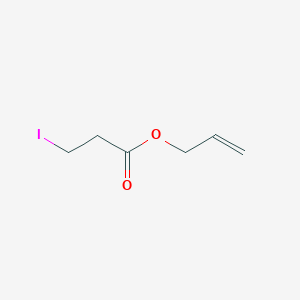
prop-2-enyl 3-iodopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 3-iodopropanoate is an organic compound characterized by the presence of an iodine atom attached to a propanoate group and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodopropanoic acid with prop-2-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the halogenation of prop-2-enyl propanoate using iodine and a suitable oxidizing agent like hydrogen peroxide. This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the prop-2-enyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Bromine or chlorine in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of prop-2-enyl 3-hydroxypropanoate or prop-2-enyl 3-aminopropanoate.
Addition: Formation of 3,3-dihalopropanoates.
Oxidation: Formation of 3-iodopropanoic acid.
Reduction: Formation of prop-2-enyl 3-propanol.
Scientific Research Applications
Prop-2-enyl 3-iodopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of prop-2-enyl 3-iodopropanoate depends on its interaction with specific molecular targets. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl 3-bromopropanoate
- Prop-2-enyl 3-chloropropanoate
- Prop-2-enyl 3-fluoropropanoate
Uniqueness
Prop-2-enyl 3-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions and potentially different biological activities.
This detailed overview of this compound highlights its significance in various scientific domains and provides a foundation for further exploration and application
Properties
CAS No. |
113201-35-7 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
prop-2-enyl 3-iodopropanoate |
InChI |
InChI=1S/C6H9IO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5H2 |
InChI Key |
VZBGUTIDTNBNRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















